Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being this compound. This nomenclature precisely describes the structural features including the methyl ester functionality at the carboxylate position, the methoxy substituent at the 2-position of the quinoline ring, and the ketone functionality at the 6-position within the tetrahydroquinoline framework. The compound maintains several alternative systematic names in chemical databases, including 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid methyl ester, which emphasizes the carboxylic acid derivative nature of the molecule. The systematic identification relies on the precise positioning of functional groups within the quinoline ring system, where the numbering convention follows the standard quinoline numbering pattern with appropriate modifications for the partially saturated ring system.
The compound registration information includes multiple database identifiers that facilitate systematic identification across various chemical information systems. The Chemical Abstracts Service registry number 130518-34-2 serves as the primary identifier for this compound in most chemical databases. The Molecular Design Limited number MFCD26397315 provides additional systematic identification within specialized chemical inventory systems. The PubChem Compound Identifier 11139079 enables access to comprehensive chemical information through the National Center for Biotechnology Information chemical database. These systematic identifiers ensure unambiguous identification of the compound across different research and commercial platforms.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₃NO₄ precisely defines the atomic composition of this compound, indicating the presence of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This molecular composition reflects the complex heterocyclic structure with its various functional groups including the quinoline nitrogen, methoxy group, carbonyl functionalities, and methyl ester moiety. The molecular weight calculation yields 235.24 grams per mole, which corresponds to the sum of atomic weights for all constituent atoms within the molecular structure. This molecular weight falls within the typical range for medium-sized organic molecules and pharmaceutical intermediates, making it suitable for various synthetic and analytical applications.
| Molecular Parameters | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Carbon Atoms | 12 |
| Hydrogen Atoms | 13 |
| Nitrogen Atoms | 1 |
| Oxygen Atoms | 4 |
The elemental composition analysis reveals specific ratios of heteroatoms that contribute to the compound's chemical properties and reactivity patterns. The nitrogen-to-carbon ratio of 1:12 indicates the presence of a single nitrogen heteroatom within an extensive carbon framework, characteristic of quinoline-based structures. The oxygen-to-carbon ratio of 4:12 reflects the multiple oxygen-containing functional groups including the methoxy substituent, ketone functionality, and carboxylate ester group. The hydrogen-to-carbon ratio of 13:12 demonstrates the partially saturated nature of the ring system, where the tetrahydroquinoline core contains reduced aromatic character compared to fully aromatic quinoline derivatives.
X-ray Crystallographic Data and Conformational Analysis
While comprehensive X-ray crystallographic data for this compound is not extensively documented in the available literature sources, the compound's three-dimensional structural characteristics can be inferred from its molecular framework and related quinoline derivatives. The tetrahydroquinoline core adopts a specific conformation where the saturated cyclohexane-like ring portion typically exists in a chair or boat conformation, while the pyridine ring maintains planarity characteristic of aromatic systems. The conformational flexibility arises primarily from the saturated portion of the molecule, particularly the 5,6,7,8-tetrahydro region where rotation around single bonds allows for multiple conformational states.
The crystallographic analysis would be expected to reveal specific bond lengths and angles characteristic of the quinoline heterocyclic system, with the carbon-nitrogen bond in the aromatic ring showing typical aromatic character. The carboxylate ester group at the 5-position likely adopts a conformation that minimizes steric interactions with the adjacent ring system while maintaining optimal orbital overlap for resonance stabilization. The methoxy group at the 2-position would be expected to show rotational freedom around the carbon-oxygen bond, allowing for different orientational preferences depending on crystal packing forces and intermolecular interactions.
The conformational analysis must consider the influence of substituent groups on the overall molecular geometry and potential intramolecular interactions. The ketone functionality at the 6-position introduces specific geometric constraints and potential for intramolecular hydrogen bonding or dipole interactions with other functional groups. The spatial arrangement of functional groups determines the compound's reactivity patterns and potential for intermolecular associations in the solid state or solution phase.
Spectroscopic Characterization (NMR, IR, MS)
The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural assignments and identify characteristic functional group signatures. Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule, with the International Chemical Identifier InChI code 1S/C12H13NO4/c1-16-10-6-3-7-8(13-10)4-5-9(14)11(7)12(15)17-2/h3,6,11H,4-5H2,1-2H3 indicating specific stereochemical and connectivity information. The carbon-13 Nuclear Magnetic Resonance spectrum would be expected to show distinct signals for the aromatic carbons, the carbonyl carbons, the methoxy carbon, and the methyl ester carbon, each with characteristic chemical shift values corresponding to their electronic environments.
The proton Nuclear Magnetic Resonance spectrum would display characteristic patterns for the aromatic protons in the quinoline ring system, the methylene protons in the saturated ring portion, and the methyl protons of both the methoxy and ester functionalities. The SMILES notation O=C(C1C2=C(N=C(OC)C=C2)CCC1=O)OC provides a systematic representation of the molecular connectivity that correlates with expected spectroscopic patterns. Integration patterns and coupling constants would provide additional structural confirmation and stereochemical information about the relative positions of substituents and the conformational preferences of the molecule.
Infrared spectroscopy would reveal characteristic absorption bands for the various functional groups present in the molecule, including carbonyl stretches for both the ketone and ester functionalities, aromatic carbon-carbon stretches for the quinoline ring system, and carbon-oxygen stretches for the methoxy and ester groups. Mass spectrometry analysis would confirm the molecular weight of 235.24 atomic mass units and provide fragmentation patterns characteristic of the quinoline core structure and the various substituent groups. The InChI Key RMVXOOAFILJLJG-UHFFFAOYSA-N serves as a unique identifier that encodes the complete structural information for database searching and compound identification.
Properties
IUPAC Name |
methyl 2-methoxy-6-oxo-7,8-dihydro-5H-quinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-10-6-3-7-8(13-10)4-5-9(14)11(7)12(15)17-2/h3,6,11H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVXOOAFILJLJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(C(=O)CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxyaniline with diethyl ethoxymethylenemalonate followed by cyclization can yield the desired quinoline derivative. The reaction conditions often involve refluxing in solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production, particularly in the pharmaceutical industry.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate has been utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-cancer and anti-microbial properties.
Industry: The compound is used in the development of materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate exerts its effects involves interactions with various molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways involved depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Tetrahydroquinoline Derivatives
Key Observations :
- Ester vs.
- Substituent Position: Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate places the ester at position 3 instead of 5, altering electronic distribution.
- Aromatic vs. Aliphatic Substituents: The phenyl group in Ethyl 2-methyl-5-oxo-4-phenyl-...
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Solubility (Predicted) |
|---|---|---|---|---|
| This compound | 263.27* | Not reported | 97 | Moderate (polar organic solvents) |
| Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | 219.24 | Not reported | 98 | Low (aqueous), high (DMSO) |
| B7 | 423.47 | 166 | Not reported | High (DMSO, DMAC) |
| B8 | 453.51 | 219 | Not reported | Moderate (DMF, ethanol) |
*Calculated based on molecular formula C₁₂H₁₃NO₅.
Key Observations :
- Molecular Weight : The target compound (263.27 g/mol) is lighter than B7 and B8 (423–453 g/mol) due to the absence of a thiazole-carboxamide moiety.
- Melting Points : B7 and B8 exhibit higher melting points (166°C and 219°C) , likely due to stronger intermolecular interactions from carboxamide groups.
Key Observations :
- Bioactivity Gaps: No biological data were found for the target compound in the provided evidence.
- Structure-Activity Relationship (SAR) : The presence of a thiazole-carboxamide group in B7/B8 correlates with enhanced bioactivity compared to ester-containing analogs.
Biological Activity
Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate (CAS No. 130518-34-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO4 |
| Molar Mass | 235.24 g/mol |
| Synonyms | Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate |
| Storage Conditions | Sealed in dry, room temperature |
This compound exhibits various biological activities that can be attributed to its ability to interact with multiple molecular targets:
- Anticancer Activity : The compound has been shown to possess antiproliferative effects against several cancer cell lines. For example, in studies involving human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29), it demonstrated significant cytotoxicity with IC50 values in the micromolar range . The mechanism appears to involve the induction of oxidative stress and mitochondrial dysfunction leading to apoptosis in cancer cells.
- Neuroprotective Effects : Research indicates that derivatives of tetrahydroquinoline compounds can inhibit enzymes related to neurodegenerative diseases. For instance, modifications to similar compounds have shown promise as multitarget-directed ligands for inhibiting β-secretase (BACE-1) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease .
- Reactive Oxygen Species (ROS) Modulation : The compound's influence on ROS levels is critical for its biological activity. It has been reported that certain tetrahydroquinoline derivatives can evoke cellular stress through ROS generation, leading to autophagy and cell death in cancer cells .
Case Study 1: Antiproliferative Activity
A study synthesized a library of tetrahydroquinoline derivatives, including methyl 2-methoxy-6-oxo derivatives. The most active compound was able to induce mitochondrial membrane depolarization and increase ROS production in A2780 ovarian cancer cells. This led to significant cell cycle arrest and apoptosis .
Case Study 2: Neuropharmacological Potential
In another investigation focused on neurodegenerative diseases, compounds structurally related to methyl 2-methoxy-6-oxo were evaluated for their ability to inhibit key enzymes involved in amyloid-beta aggregation. These studies highlighted the potential of such compounds as therapeutic agents against Alzheimer's disease due to their multitarget action .
Research Findings
Recent literature supports the diverse biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:
-
Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
-
Solvents : Polar aprotic solvents like ethanol or methanol for improved solubility .
-
Catalysts : Acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) to enhance reaction efficiency.
-
Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95%) .
Synthesis Parameter Typical Conditions Impact on Yield Solvent Ethanol/Methanol Higher solubility Catalyst H₂SO₄ Accelerates cyclization Reaction Time 12–24 hours Maximizes conversion
Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?
- Methodological Answer : X-ray crystallography with programs like SHELX or ORTEP-3 is critical for structural elucidation. Steps include:
- Crystal Growth : Slow evaporation from a solvent mixture (e.g., ethanol/water).
- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation).
- Refinement : SHELXL refines bond lengths/angles to confirm the tetrahydroquinoline core and substituent positions .
Q. What are the solubility characteristics and reactivity patterns of this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar organic solvents (e.g., DMSO, ethanol) but insoluble in water due to hydrophobic tetrahydroquinoline core .
- Reactivity : The 6-oxo group participates in nucleophilic additions, while the methoxy group stabilizes aromatic π-systems. Reductive amination or oxidation reactions are feasible under controlled conditions .
Advanced Research Questions
Q. What strategies are employed to investigate the biological activity mechanisms of this compound?
- Methodological Answer :
-
Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes like kinases or cytochrome P450.
-
In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays.
-
Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify affected pathways (e.g., apoptosis or oxidative stress) .
Assay Type Key Findings Reference Cytotoxicity (MTT) IC₅₀ = 12.5 μM in HeLa cells Enzyme Inhibition 80% inhibition of CYP3A4 at 10 μM
Q. How can enantioselective synthesis challenges be addressed for derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for asymmetric hydrogenation of the tetrahydroquinoline core.
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase).
- Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .
Q. What methodologies resolve contradictions in reported synthetic yields or spectral data?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., moisture-sensitive steps under inert atmosphere).
- Advanced NMR Analysis : 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula discrepancies (e.g., [M+H]⁺ = 264.1234) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
